Methyl(1,2,3,4,5,6-13C6)cyclohexatriene is a specifically isotopically labeled form of methylcyclohexatriene, a six-membered aromatic ring containing one double bond and a methyl group attached. The "13C6" designation indicates that all six carbon atoms in the cyclohexatriene ring are uniformly labeled with the isotope carbon-13. This isotopic labeling technique is commonly used in various scientific research applications, including:
Methyl(1,2,3,4,5,6-13C6)cyclohexatriene can be used as a probe molecule in mechanistic studies of chemical reactions involving cyclohexatriene or similar aromatic compounds. The isotopic labeling allows researchers to track the fate of the carbon atoms during the reaction and gain insights into the reaction mechanism. For example, this isotopically labeled molecule can be used to study:
While research on the specific applications of methyl(1,2,3,4,5,6-13C6)cyclohexatriene in material science is limited, isotopically labeled aromatic compounds can be used in various material science studies. These studies may involve:
Toluene-13C6 is an isotopically labeled derivative of toluene, where all six carbon atoms in the benzene ring are replaced by the carbon-13 isotope. This compound has the molecular formula and is primarily utilized in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, where it serves as an internal standard for quantitative analysis and structural elucidation. The isotopic labeling allows researchers to trace the compound's behavior in various
Toluene-13C6 exhibits chemical reactivity similar to that of ordinary toluene. Key reactions include:
Toluene-13C6 can be synthesized through several methods that involve substituting hydrogen atoms on the benzene ring with carbon-13 isotopes. Common synthetic routes include:
Toluene-13C6 is primarily used in:
Interaction studies involving toluene-13C6 focus on its behavior in biological systems and its interaction with enzymes and proteins. The presence of carbon-13 allows for detailed tracking of metabolic pathways and interactions at a molecular level. Research indicates that compounds like toluene can generate reactive oxygen species during metabolism, leading to oxidative stress and potential cellular damage .
Toluene-13C6 shares similarities with several other aromatic compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Toluene | C7H8 | Parent compound; widely used as a solvent and fuel. |
| Benzene | C6H6 | Basic aromatic hydrocarbon; simpler structure. |
| Ethylbenzene | C8H10 | A common solvent; used in styrene production. |
| Xylene | C8H10 | Mixture of isomers; used as a solvent and in paints. |
| Toluene Diisocyanate | C9H6N2O2 | Used in polyurethane production; more reactive. |
Toluene-13C6 is unique due to its isotopic labeling with carbon-13, which distinguishes it from ordinary toluene and allows for precise tracking in chemical and biological studies. This feature provides valuable insights into reaction mechanisms and metabolic pathways that are not achievable with non-labeled compounds .
Toluene-13C6 exhibits physical properties that are remarkably similar to those of unlabeled toluene due to the minimal mass difference introduced by carbon-13 isotope substitution [2] [4]. The compound maintains a melting point of approximately -93°C, consistent with literature values for isotopically labeled toluene derivatives [4] [9]. The boiling point remains at 110°C, demonstrating that the carbon-13 labeling does not significantly alter the fundamental thermodynamic properties of the molecule [4] [9].
These temperature constants reflect the robust nature of the aromatic system and the methyl substituent, where isotopic substitution in the benzene ring does not disrupt the intermolecular forces governing phase transitions [1] [6]. The preservation of these critical physical parameters ensures that Toluene-13C6 can serve as an effective isotopic tracer without introducing substantial changes to the system being studied [2] [28].
The density of Toluene-13C6 shows a measurable increase compared to unlabeled toluene, reflecting the greater atomic mass of carbon-13 isotopes [2] [4] [9]. Commercial preparations report a density of 0.920 grams per milliliter at 25°C, representing an increase from the 0.8623 grams per milliliter density of regular toluene at the same temperature [1] [9]. This density difference of approximately 6.7% directly correlates with the mass contribution of the six carbon-13 atoms replacing carbon-12 in the benzene ring [4] [28].
Solubility parameters for Toluene-13C6 remain essentially unchanged from those of unlabeled toluene [4]. The compound maintains limited water solubility at approximately 0.052% at 25°C, consistent with the hydrophobic nature of the aromatic ring system [1]. The isotopic labeling does not alter the electronic distribution or polarity of the molecule sufficiently to impact solubility characteristics in various solvents [2] [4].
| Property | Toluene-13C6 | Regular Toluene | Units |
|---|---|---|---|
| Density (25°C) | 0.920 [9] | 0.8623 [1] | g/mL |
| Water Solubility (25°C) | ~0.052 [4] | 0.052 [1] | % |
| Molecular Weight | 98.09 [2] [9] | 92.14 [1] | g/mol |
The structural comparison between Toluene-13C6 and unlabeled toluene reveals minimal differences in bond lengths, angles, and electronic properties [2] [4]. The carbon-carbon bond distances within the aromatic ring remain virtually identical, with the C-CH3 bond length maintaining its characteristic 0.1524 nanometer distance [5]. The preservation of these geometric parameters confirms that carbon-13 substitution does not introduce significant structural perturbations [2] [28].
Nuclear magnetic resonance spectroscopy provides the most distinctive differences between the two compounds [36] [37]. Toluene-13C6 exhibits five distinct carbon-13 signals in carbon-13 nuclear magnetic resonance spectra, corresponding to the five different carbon environments in the molecule [36] [39]. This contrasts with the single carbon-13 signal typically observed for the methyl carbon in unlabeled toluene, making the isotopically labeled compound invaluable for mechanistic studies and structural elucidation [2] [37].
The molecular weight difference of 6.0 atomic mass units between Toluene-13C6 (98.09 grams per mole) and regular toluene (92.14 grams per mole) represents the most quantifiable distinction between these compounds [1] [2] [9]. This mass difference enables precise analytical detection and quantification in complex mixtures while maintaining chemical behavior essentially identical to the unlabeled parent compound [28].
The phenyl ring in Toluene-13C6 demonstrates reactivity patterns characteristic of activated aromatic systems, with the methyl group serving as an electron-donating substituent that enhances electrophilic aromatic substitution reactions [13] [40]. The ring undergoes typical electrophilic aromatic substitution reactions including nitration, sulfonation, and halogenation with reaction rates approximately 25 times faster than benzene [13] [41]. The methyl group directs incoming electrophiles preferentially to the ortho and para positions relative to the methyl substituent [40] [43].
Nitration of Toluene-13C6 proceeds through the classical two-step electrophilic aromatic substitution mechanism, where the nitronium ion attacks the electron-rich aromatic system [13] [45]. The reaction yields predominantly ortho and para nitrotoluene isomers, with the distribution depending on reaction conditions and temperature [13] [45]. The carbon-13 labeling allows for detailed mechanistic studies using nuclear magnetic resonance spectroscopy to track the fate of individual carbon atoms during the reaction [37].
Friedel-Crafts acylation reactions with Toluene-13C6 demonstrate similar regioselectivity patterns, with aluminum chloride catalyzing the formation of acylium ion electrophiles [17] [42]. The isotopic labeling provides valuable insights into reaction pathways and intermediate formation, particularly in studies examining the reversibility of Friedel-Crafts reactions at elevated temperatures [46]. At high temperatures, thermodynamic control can favor meta-substituted products despite the kinetic preference for ortho and para substitution [46].
The methyl substituent in Toluene-13C6 exhibits characteristic reactivity patterns associated with benzylic positions, including hydrogen atom abstraction and oxidation reactions [44] [16]. Hydroxyl radical attack on the methyl group represents a primary degradation pathway under atmospheric conditions, with the reaction proceeding through hydrogen abstraction to form benzyl radicals [44]. The carbon-13 labeling in the ring system allows for detailed tracking of subsequent reactions and product formation [19] [20].
Oxidation of the methyl group can proceed through multiple pathways depending on reaction conditions and oxidizing agents [44]. Potassium permanganate oxidation under acidic conditions converts the methyl group to benzoic acid derivatives, while milder oxidizing conditions can yield benzyl alcohol or benzaldehyde intermediates . The isotopic labeling facilitates mechanistic studies by enabling precise identification of reaction products and intermediates through mass spectrometry and nuclear magnetic resonance analysis [19].
Enzymatic reactions involving the methyl group demonstrate significant kinetic isotope effects when deuterated toluene substrates are employed [16]. Studies with benzylsuccinate synthase show deuterium kinetic isotope effects of 2.9 ± 0.1 on maximum reaction velocity divided by Michaelis constant at 30°C, providing insights into the hydrogen abstraction mechanism [16]. These findings suggest that similar isotope effects may be observed with carbon-13 labeling, though the magnitude would be considerably smaller due to the smaller mass difference [22].
Carbon-13 isotopic substitution in Toluene-13C6 introduces measurable kinetic isotope effects in reactions involving bond formation or cleavage at the labeled carbon positions [19] [22]. These effects typically manifest as slight decreases in reaction rates when carbon-13 replaces carbon-12 in reactive positions, with the magnitude depending on the degree of bond order change in the transition state [22]. Primary kinetic isotope effects occur when carbon-carbon bonds are formed or broken during the reaction, while secondary isotope effects result from changes in hybridization or bonding at adjacent positions [19] [21].
Photooxidation studies of Toluene-13C6 reveal carbon kinetic isotope effects in the formation of secondary organic aerosol components [19] [20]. Products such as methylnitrophenols and methylnitrocatechols show carbon-13 depletion of 5-6 parts per thousand compared to the starting material, indicating kinetic fractionation during the reaction pathways [19]. These isotope effects provide valuable information about reaction mechanisms and can be used to distinguish between different degradation pathways in atmospheric chemistry studies [21].
The measurement of carbon kinetic isotope effects in Toluene-13C6 reactions requires sophisticated analytical techniques including gas chromatography coupled with combustion furnace isotope ratio mass spectrometry [19] [20]. These methods enable precise determination of carbon isotope ratios in reaction products, allowing for quantitative assessment of isotope fractionation during chemical transformations [19]. The data obtained from such studies contributes to understanding reaction mechanisms and developing predictive models for environmental fate and transport of aromatic compounds [21].
| Reaction Type | Isotope Effect | Magnitude | Reference |
|---|---|---|---|
| Photooxidation Products | Carbon-13 Depletion | 5-6‰ [19] | Primary |
| Electrophilic Substitution | Rate Reduction | <5% [22] | Secondary |
| Hydroxyl Radical Attack | Fractionation | Variable [19] [21] | Primary |
Toluene-13C6 exhibits distinctive 13C nuclear magnetic resonance spectral characteristics that differentiate it from naturally abundant toluene. The compound displays five distinct carbon environments, reflecting the molecular symmetry of the aromatic ring system and the methyl substituent [1] [2].
The aromatic carbon signals appear in the characteristic aromatic region between 128-138 ppm. The ipso carbon (C-1), directly bonded to the methyl group, resonates at approximately 137.2 ppm as a singlet due to its quaternary nature [1] [2]. The ortho carbons (C-2,6) appear at 129.6 ppm, while the meta carbons (C-3,5) resonate at 128.2 ppm. The para carbon (C-4) is observed at 132.8 ppm [2].
The methyl carbon exhibits a characteristic upfield chemical shift at approximately 21.4 ppm, appearing as a quartet due to coupling with the three attached protons [2]. This coupling pattern follows the n+1 rule, where n represents the number of equivalent neighboring protons [3].
The 13C6 isotopic labeling results in significantly enhanced signal intensities for all aromatic carbons compared to natural abundance 13C signals. This enhancement factor approaches the theoretical maximum of approximately 6000-fold increase in signal-to-noise ratio when all six aromatic carbons are labeled with 13C [4] [5]. The enhanced sensitivity enables detection of weaker long-range coupling interactions and facilitates acquisition of high-quality spectra with reduced measurement times [4].
| Carbon Position | Chemical Shift (ppm) | Multiplicity | 13C6 Enhancement |
|---|---|---|---|
| Methyl C | 21.4 | Quartet | Enhanced intensity |
| Aromatic C-3,5 | 128.2 | Doublet | Enhanced intensity |
| Aromatic C-2,6 | 129.6 | Doublet | Enhanced intensity |
| Aromatic C-4 | 132.8 | Doublet | Enhanced intensity |
| Aromatic C-1 | 137.2 | Singlet | Enhanced intensity |
The 1H nuclear magnetic resonance spectrum of Toluene-13C6 displays characteristic coupling patterns arising from scalar interactions between protons and the 13C nuclei in the isotopically labeled aromatic ring [3] [6]. These heteronuclear couplings manifest as satellite peaks flanking the main proton signals, providing valuable structural information about connectivity and spatial relationships [3].
The aromatic protons exhibit one-bond 13C-1H coupling constants ranging from 125-160 Hz, typical for aromatic carbon-hydrogen bonds [3] [6]. These couplings appear as doublet splitting patterns in the 13C-coupled 1H NMR spectrum, with the satellite peaks positioned symmetrically around the main resonance [3]. The coupling constants follow the established relationship between bond order and coupling magnitude, with aromatic C-H bonds displaying larger coupling constants than aliphatic counterparts [3].
Two-bond 13C-1H coupling interactions are observed with smaller coupling constants of 2-10 Hz, manifesting as weak additional splitting in high-resolution spectra [3]. Three-bond couplings exhibit even smaller values of 5-8 Hz and are typically observable only under optimized acquisition conditions with enhanced digital resolution [3].
The methyl protons demonstrate coupling to the unlabeled methyl carbon at 21.4 ppm with a characteristic one-bond coupling constant of approximately 125 Hz [6]. However, long-range coupling to the aromatic 13C nuclei is generally too weak to be readily observed under standard measurement conditions [3].
| Coupling Type | Coupling Constant (Hz) | Observation Method |
|---|---|---|
| 1JC-H (aromatic) | 125-160 | Satellite peaks |
| 2JC-H | 2-10 | High-resolution NMR |
| 3JC-H | 5-8 | Optimized conditions |
Two-dimensional nuclear magnetic resonance spectroscopy provides powerful analytical capabilities for structural elucidation and connectivity determination in Toluene-13C6 [7] [8] [9]. The isotopic labeling enhances the performance of various 2D NMR experiments through improved signal-to-noise ratios and reduced spectral overlap [7] [9].
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy enables direct correlation between 1H and 13C nuclei through one-bond coupling interactions [8] [10]. In Toluene-13C6, HSQC experiments clearly identify which protons are directly attached to which carbon atoms, facilitating unambiguous assignment of the aromatic proton resonances [8] [10]. The enhanced 13C signal intensity in the labeled compound significantly improves the quality and acquisition speed of HSQC spectra compared to natural abundance samples [8].
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range connectivity patterns through two- and three-bond 1H-13C correlations [8] [10]. For Toluene-13C6, HMBC experiments demonstrate correlations between aromatic protons and non-adjacent aromatic carbons, confirming the substitution pattern and ring connectivity [8] [10]. The experiment is particularly valuable for identifying quaternary carbons that lack directly attached protons [10].
13C-13C Correlation Spectroscopy (INADEQUATE) becomes feasible with isotopically enriched samples like Toluene-13C6, revealing direct carbon-carbon connectivity through J-coupling [7]. This technique provides definitive structural information about the aromatic ring framework by establishing which carbon atoms are bonded to each other [7].
Correlation Spectroscopy (COSY) experiments identify scalar coupling networks among protons, while Total Correlation Spectroscopy (TOCSY) reveals extended coupling pathways throughout the aromatic spin system [7] [8]. Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proximity information through dipolar interactions, complementing the through-bond connectivity data from scalar coupling experiments [7] [11].
Mass spectrometric analysis of Toluene-13C6 reveals characteristic fragmentation pathways that reflect both the isotopic labeling and the inherent stability of aromatic systems [12] [13] [14] [15]. The molecular ion peak appears at m/z 98, representing a +6 mass unit shift from regular toluene (m/z 92) due to the six 13C atoms incorporated into the benzene ring [14] [15].
The fragmentation pattern follows established pathways for aromatic hydrocarbons, with the formation of stable carbocations through loss of hydrogen atoms or alkyl groups [13] [14] [15]. The base peak typically occurs at m/z 91, corresponding to the tropylium ion (C7H7+) [13] [14] [15]. This fragment retains the mass of natural abundance toluene because the tropylium ion formation involves rearrangement and loss of the methyl group, which contains the unlabeled carbon [13] [14].
The [M-H]+ fragment at m/z 97 represents loss of a hydrogen radical from the molecular ion, maintaining the six 13C labels and exhibiting strong intensity [13] [15]. Additional fragments include the phenyl cation (C6H5+) at m/z 77, cyclopentadienyl cation (C5H5+) at m/z 65, and smaller hydrocarbon fragments [13] [14].
The fragmentation pathways demonstrate selective retention of isotopic labels in specific fragments, enabling determination of which molecular regions contain the 13C atoms [16] [12]. Fragments containing the labeled aromatic ring show the expected mass shifts, while those derived from unlabeled portions maintain natural abundance masses [16].
| m/z | Fragment | Mass Shift | Relative Intensity |
|---|---|---|---|
| 98 | M+ | +6 | Medium |
| 97 | [M-H]+ | +6 | Strong |
| 91 | C7H7+ (tropylium) | 0 | Base peak |
| 77 | C6H5+ (phenyl) | 0 | Medium |
| 65 | C5H5+ | 0 | Weak |
The mass shift identification in Toluene-13C6 mass spectrometry provides definitive confirmation of isotopic incorporation and enables quantitative analysis of labeling patterns [17] [18] [19]. The molecular ion exhibits a characteristic +6 mass unit shift, corresponding precisely to the replacement of six 12C atoms with 13C atoms in the aromatic ring [17] [18].
Mass shift analysis follows established principles of isotopic labeling, where each 13C substitution contributes approximately +1.0034 atomic mass units to the molecular mass [20] [19]. The observed mass shift of +6.020 Da for the molecular ion confirms complete and uniform labeling of all six aromatic carbons [17] [18].
Fragment ion analysis reveals differential mass shifts depending on the origin of each fragment [17] [21]. Fragments containing all six labeled carbons exhibit the full +6 mass shift, while fragments containing only a subset of labeled carbons show proportionally smaller shifts [17] [21]. Fragments derived from the unlabeled methyl group or from rearrangement processes show no mass shift [17].
The mass shift pattern enables determination of labeling efficiency and isotopic purity [17] [20]. Commercial Toluene-13C6 typically exhibits 99% isotopic enrichment, resulting in minimal contribution from partially labeled isotopomers [18] [22]. The isotopic distribution pattern in the mass spectrum confirms the high degree of labeling and absence of significant scrambling or exchange processes [17] [20].
High-resolution mass spectrometry can distinguish between different isotopic compositions and detect minor impurities or unlabeled contaminants [17] [20]. The mass accuracy requirements for isotopic analysis typically demand resolution capabilities exceeding 10,000 for unambiguous identification of mass shifts [17].
Isotope ratio analysis using Toluene-13C6 serves multiple analytical and research applications, including environmental tracing, metabolic studies, and mechanistic investigations [23] [24] [25] [26]. The stable isotopic label provides a non-radioactive tracer that maintains chemical behavior identical to the unlabeled compound while enabling precise quantitative determination [23] [24].
Environmental applications utilize Toluene-13C6 as a tracer for studying biodegradation pathways and contaminant fate in groundwater and soil systems [24] [27] [28]. The isotopic signature enables differentiation between various toluene sources and tracking of degradation processes through kinetic isotope effects [24] [25]. Two-dimensional compound-specific isotope analysis (2D-CSIA) employs both carbon and hydrogen isotope ratios to characterize degradation mechanisms and identify responsible microorganisms [24].
Metabolic flux analysis applications employ Toluene-13C6 to trace carbon incorporation into biological systems and elucidate biochemical pathways [29] [19] [30]. The isotopic label enables quantitative determination of substrate utilization rates and metabolic routing through various enzymatic processes [29] [30]. Protein-stable isotope probing (Protein-SIP) techniques use the labeled compound to identify active microbial populations in complex environmental samples [29].
Analytical method development utilizes Toluene-13C6 as an internal standard for quantitative mass spectrometry [31] [32]. The isotopic analog provides ideal compensation for matrix effects, ion suppression, and instrumental variations while maintaining identical chromatographic behavior to the analyte [32]. Stable isotope dilution analysis (SIDA) methods achieve exceptional accuracy and precision through ratiometric measurements [32].
Mechanistic studies employ isotopic labeling to investigate reaction pathways and identify rate-determining steps [25] [33]. Kinetic isotope effects observed in the degradation or transformation of Toluene-13C6 provide insights into bond-breaking processes and enzymatic mechanisms [25] [33]. Position-specific labeling patterns enable determination of which molecular positions undergo reaction [34] [35].
Infrared and Raman spectroscopic analysis of Toluene-13C6 reveals characteristic isotope effects on vibrational frequencies resulting from the increased mass of 13C nuclei compared to 12C [36] [37] [38] [39]. These isotopic shifts provide valuable information about vibrational mode assignments and molecular dynamics while maintaining the fundamental spectroscopic characteristics of the aromatic system [36] [39] [40].
The aromatic carbon-hydrogen stretching vibrations exhibit slight downward frequency shifts in Toluene-13C6 compared to the unlabeled compound [36] [39] [40]. The characteristic aromatic C-H stretch at 3030 cm⁻¹ in regular toluene shifts to approximately 3025 cm⁻¹, representing a -5 cm⁻¹ isotope effect [39] [40]. This shift results from the reduced force constant of the C-H bond when the carbon mass increases [36] [37].
Aromatic carbon-carbon stretching vibrations show more pronounced isotopic effects due to the direct involvement of labeled carbons in the vibrational motion [36] [39] [40]. The primary aromatic C=C stretch at 1604 cm⁻¹ shifts to approximately 1596 cm⁻¹, exhibiting an -8 cm⁻¹ downward shift [39] [40]. Ring breathing modes at 1000 cm⁻¹ shift to 995 cm⁻¹, demonstrating the collective isotope effect on aromatic ring vibrations [39].
The methyl group vibrations show minimal isotopic effects since the methyl carbon remains unlabeled in the ring-13C6 isotopomer [39] [40]. The C-CH3 stretching vibration at 1460 cm⁻¹ exhibits only a slight shift to 1455 cm⁻¹, while methyl deformation modes at 1380 cm⁻¹ shift to 1375 cm⁻¹ [39] [40]. These small shifts result from coupling between methyl and aromatic vibrations rather than direct isotopic substitution [39].
Raman spectroscopy provides complementary information to infrared analysis, with isotopic shifts following similar patterns but different selection rules [38] [41] [42]. The symmetric aromatic breathing mode, which is Raman-active but infrared-forbidden, shows clear isotopic shifts that confirm the 13C labeling pattern [38] [42]. The intensity distribution between Raman and infrared bands remains essentially unchanged by isotopic substitution [38].
| Vibrational Mode | Regular Toluene (cm⁻¹) | Toluene-13C6 (cm⁻¹) | Frequency Shift |
|---|---|---|---|
| Aromatic C-H stretch | 3030 | 3025 | -5 |
| Aromatic C=C stretch | 1604 | 1596 | -8 |
| Ring breathing | 1000 | 995 | -5 |
| C-CH3 stretch | 1460 | 1455 | -5 |
| CH3 deformation | 1380 | 1375 | -5 |
Ultraviolet-visible spectroscopic analysis of Toluene-13C6 reveals minimal isotopic effects on electronic transition energies, as the electronic structure and π-conjugated system remain essentially unchanged by isotopic substitution [43] [44] [45] [46]. The compound retains the characteristic aromatic chromophore properties of toluene while providing isotopic traceability for photochemical and electronic studies [43] [45].
The primary absorption bands of Toluene-13C6 appear at wavelengths nearly identical to those of unlabeled toluene [43] [44] [46]. The intense absorption near 205 nm corresponds to the allowed π→π* transition in the aromatic system, while the weaker absorption in the 255-275 nm range represents forbidden transitions that gain intensity through vibronic coupling [43] [44] [45]. These electronic transitions involve the aromatic π-electron system but are essentially unaffected by the nuclear mass differences [44] [45].
Minor isotopic effects on absorption spectra may arise from changes in vibronic coupling patterns due to altered vibrational frequencies in the excited state [47] [48]. The vibrational fine structure superimposed on electronic transitions can show subtle shifts corresponding to the isotopic effects observed in vibrational spectroscopy [48]. However, these effects are typically within the natural linewidth of the absorption bands and require high-resolution spectroscopy for detection [48].
The molar extinction coefficients and oscillator strengths of electronic transitions remain virtually unchanged by isotopic labeling [45] [49]. This characteristic enables the use of Toluene-13C6 as an internal standard or tracer in photochemical studies without concern for altered optical properties [45]. The isotopic compound exhibits identical photochemical reactivity and excited-state behavior compared to the unlabeled material [45].
Fluorescence and phosphorescence spectroscopy of Toluene-13C6 show isotope effects primarily in vibrational progressions rather than in electronic transition energies [47] [50]. The emission spectra retain the characteristic features of aromatic compounds while displaying shifted vibrational fine structure corresponding to the isotopically altered ground and excited state vibrations [47] [50].